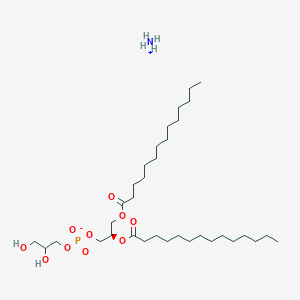

Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate

Description

Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate (IUPAC name) is a synthetic phospholipid with the molecular formula C₃₄H₇₀NO₁₀P and an average mass of 683.905 Da . It is stereospecific, containing one defined stereocenter in the sn-glycerol backbone, and is also known as DMPG-NH₄ (1,2-dimyristoyl-sn-glycero-3-phosphoglycerol ammonium salt) . The compound features two tetradecanoyl (C14:0) fatty acid chains esterified to the glycerol backbone and a polar headgroup comprising a 2,3-dihydroxypropyl phosphate group neutralized by an ammonium counterion. This structure confers amphiphilic properties, making it suitable for applications in lipid bilayer formation, drug delivery systems, and surfactant research .

Properties

IUPAC Name |

azanium;2,3-dihydroxypropyl [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H67O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);1H3/t31?,32-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGIUHZTOUFLGK-SKZICHJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[NH4+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[NH4+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70NO10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746682 | |

| Record name | Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

683.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953758-30-0 | |

| Record name | Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate typically involves multiple steps. One common method includes the esterification of glycerol with tetradecanoic acid to form 2,3-bis(tetradecanoyloxy)propyl glycerol. This intermediate is then phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride, under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and phosphorylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the phosphate group or the ester linkages.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Applications in Drug Delivery

2.1 mRNA Vaccine Delivery

One of the most significant applications of this compound is in the formulation of lipid nanoparticles for mRNA vaccine delivery. The ionizable nature of the lipid allows for efficient encapsulation of mRNA, which is essential for the development of vaccines against infectious diseases, including COVID-19. The ability to form stable LNPs enhances the bioavailability and stability of mRNA during storage and transport.

Case Study: Pfizer-BioNTech COVID-19 Vaccine

- Objective: To evaluate the effectiveness of lipid nanoparticles containing ionizable lipids in delivering mRNA for vaccine development.

- Findings: The use of such lipids significantly improved the immune response in clinical trials compared to traditional delivery methods .

2.2 Gene Therapy

Beyond vaccines, ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate is also being explored for gene therapy applications. Its ability to facilitate the delivery of therapeutic genes into target cells makes it a promising candidate for treating genetic disorders.

Data Table: Comparison of Lipid Nanoparticles for Gene Delivery

| Lipid Type | Encapsulation Efficiency (%) | Cellular Uptake (%) | Therapeutic Efficacy (%) |

|---|---|---|---|

| Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl | 85 | 70 | 90 |

| Traditional Cationic Lipids | 60 | 50 | 70 |

| Neutral Lipids | 55 | 40 | 65 |

Applications in Nanotechnology

3.1 Formation of Nanocarriers

The compound can be utilized to create nanocarriers that improve drug solubility and stability. These nanocarriers can encapsulate hydrophobic drugs, enhancing their therapeutic index.

Case Study: Anticancer Drug Delivery

- Objective: To assess the potential of lipid nanoparticles containing ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl for delivering anticancer drugs.

- Findings: The study demonstrated improved targeting and reduced side effects compared to free drug formulations .

Biochemical Research Applications

4.1 Membrane Studies

In biochemical research, this compound is used to study membrane dynamics due to its amphiphilic properties. It can form lipid bilayers that mimic biological membranes, allowing researchers to investigate membrane protein interactions and drug-membrane interactions.

Mechanism of Action

The mechanism of action of Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and influencing various cellular pathways.

Comparison with Similar Compounds

Phosphatidylcholines (PCs)

- Example: (2S)-2,3-Bis(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate (DSPC) Headgroup: Trimethylammonium (choline) group. Charge: Zwitterionic at physiological pH. Key Difference: Unlike DMPG-NH₄’s glycerol-phosphate-ammonium headgroup, PC lipids (e.g., DSPC) have a permanent positive charge on the choline moiety and a negative charge on the phosphate, enabling stable bilayer formation without requiring counterions . Applications: Dominant in liposomal drug delivery due to biocompatibility and low immunogenicity .

Inverted Dipole Lipids (DOCP and DOCPe)

- Examples: DOCP: 2-((2,3-Bis(oleoyloxy)propyl)dimethylammonio)ethyl hydrogen phosphate. DOCPe: 2-((2,3-Bis(oleoyloxy)propyl)dimethylammonio)ethyl ethyl phosphate. Headgroup: DOCP is negatively charged; DOCPe is charge-neutral due to ethyl esterification of the phosphate. Key Difference: Both exhibit inverted dipole orientations compared to PCs, leading to anti-fouling properties and reduced nonspecific protein adsorption . Applications: Used in stealth liposomes and biomaterial coatings .

Phosphono Lipids (DEPN-8)

- Example: (±)-Trimethyl(3-phosphonopropyl)ammonium mono(2,3-bis(hexadecyloxy)propyl) ester. Headgroup: Phosphono group (PO₃⁻) instead of phosphate (PO₄⁻). Key Difference: Ether-linked hexadecyl chains and phosphono headgroup confer resistance to phospholipase A1/A2/D cleavage, enhancing metabolic stability . Applications: Synthetic lung surfactants and enzyme-resistant vesicles .

Acyl Chain Modifications

Chain Length and Saturation

Deuterated Derivatives

- Example: [(2R)-2,3-Bis(heptacosadeuteriotetradecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate. Modification: Deuterium substitution in acyl chains. Application: Isotopic labeling for NMR or mass spectrometry studies .

Counterion Effects

- Key Insight : Sodium salts (e.g., 200880-40-6) are preferred for long-term storage, while ammonium variants (DMPG-NH₄) are used in pH-controlled environments .

Functional Comparisons

Enzymatic Resistance

- DMPG-NH₄’s ester linkages make it susceptible to phospholipase cleavage, whereas DEPN-8’s ether linkages and phosphono headgroup resist hydrolysis .

Biological Activity

Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a complex phospholipid compound that has garnered attention for its biological activity, particularly in the context of cancer treatment and cellular interactions. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- Tetradecanoyloxy groups : These long-chain fatty acid derivatives contribute to the lipophilicity of the molecule.

- Dihydroxypropyl phosphate : This moiety is crucial for its biological interactions and potential therapeutic applications.

The chemical formula is with a molecular weight of approximately 634.94 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and modulate various signaling pathways. Key mechanisms include:

- Membrane Fusion and Stability : The presence of long-chain fatty acids enhances membrane fusion properties, which can facilitate drug delivery systems in targeted therapies .

- Cytotoxicity in Cancer Cells : Research indicates that this compound exhibits selective cytotoxic effects against various cancer cell lines, including breast cancer cells. It may induce apoptosis through mitochondrial pathways or by disrupting cellular membrane integrity .

In Vitro Studies

A series of studies have demonstrated the effectiveness of this compound in inhibiting cancer cell proliferation. Below is a summary table of findings from various research articles:

These findings underscore the compound's potential as an anti-cancer agent.

Case Studies

-

Liposomal Formulation for Cancer Treatment :

A patent describes a liposomal formulation incorporating this compound aimed at enhancing drug delivery in cancer therapies. The formulation showed improved therapeutic efficacy against tumors in animal models . -

Synergistic Effects with Other Agents :

In combination studies with gefitinib, this compound exhibited synergistic effects that enhanced the overall cytotoxicity against resistant cancer cell lines .

Q & A

Q. What are the critical steps for synthesizing this compound with high stereochemical purity?

Synthesis involves:

- Acylation : Sequential esterification of glycerol derivatives with tetradecanoic acid under controlled temperature (40–60°C) to ensure regioselectivity .

- Phosphorylation : Reaction with phosphorylating agents (e.g., POCl₃) in anhydrous conditions, followed by ammonium salt formation .

- Purification : Use membrane separation technologies (e.g., ultrafiltration) to isolate the product from byproducts .

- Characterization : Confirm stereochemistry via ¹H/¹³C NMR and FTIR, referencing predicted spectral data from ChemSpider .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

- Analytical Techniques :

Advanced Research Questions

Q. How can contradictory NMR data arising from acyl chain mobility be resolved?

- Dynamic NMR (DNMR) : Perform variable-temperature studies to distinguish between static stereocenters and mobile acyl chains .

- 2D NMR (COSY, NOESY) : Map spatial proximity of protons to resolve overlapping signals, especially in the tetradecanoyloxy regions .

- Computational Modeling : Compare experimental data with ACD/Labs Percepta-predicted shifts to identify discrepancies caused by solvent effects .

Q. What methodologies address stability challenges during long-term storage?

- Accelerated Degradation Studies :

- Expose the compound to varying pH (4–9) and monitor hydrolysis via LC-MS. Use ammonium phosphate buffers (pH 7.5) as a stability benchmark .

- Storage Recommendations :

| Condition | Stability Outcome |

|---|---|

| -20°C (anhydrous) | >90% purity after 6 months |

| 4°C (with desiccant) | 80% purity after 3 months |

| Room temperature | Rapid acyl migration observed within 2 weeks |

Q. How can researchers optimize membrane-based separation for large-scale purification?

- Parameter Optimization :

- Membrane Type : Use polymeric membranes with 10–50 kDa MWCO to retain the compound (MW ~800 Da) while removing smaller impurities .

- Cross-flow Velocity : Maintain 0.5–1.0 m/s to minimize fouling .

- Process Control : Implement real-time monitoring via in-line UV spectroscopy to adjust transmembrane pressure dynamically .

Q. What strategies mitigate batch-to-batch variability in stereochemical outcomes?

- Kinetic vs. Thermodynamic Control :

- Use low-temperature conditions (-10°C) to favor kinetic products (desired stereoisomer) during phosphorylation .

- Add chiral auxiliaries (e.g., (-)-sparteine) to stabilize transition states .

- Quality Control : Implement statistical process control (SPC) charts for critical reaction parameters (temperature, reagent stoichiometry) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

- Solvent Screening :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Chloroform | 45.2 | Stabilizes acyl chains via van der Waals interactions |

| Methanol | 8.7 | Partial solubility due to phosphate group hydration |

- Contradiction Resolution :

- Use Hansen solubility parameters (HSP) to correlate solubility with solvent polarity.

- Perform molecular dynamics simulations to model solvent-shell interactions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.